molecular formula C10H13N3O B1373968 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile CAS No. 1250850-96-4

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile

Cat. No.: B1373968
CAS No.: 1250850-96-4
M. Wt: 191.23 g/mol
InChI Key: RDQNCXDGOXHSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile is a chemical compound offered for research and development purposes. This organobase is strictly for laboratory use by qualified professionals. It is a versatile synthetic intermediate, particularly in the development of novel pharmaceutical compounds. The molecule integrates a pyridine core, a carbonitrile group, and a dimethylaminoethoxy side chain. The carbonitrile group acts as a handle for further chemical transformations, allowing researchers to synthesize more complex structures. The dimethylaminoethoxy chain can contribute to the solubility and bioavailability of candidate molecules. This compound is part of a class of chemicals frequently utilized in heterocyclic chemistry and the synthesis of pyridine derivatives, which are core structures in many active ingredients. Pyridine derivatives are commonly explored in medicinal chemistry for their diverse biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-7-9(8-11)3-4-12-10/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQNCXDGOXHSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification Using 4-Hydroxybenzonitrile and 2-(Dimethylamino)ethyl Chloride

A patented method describes the preparation of the compound via a nucleophilic substitution (etherification) where 4-hydroxybenzonitrile is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium hydroxide in acetone solvent. The process involves:

  • Dissolving 4-hydroxybenzonitrile (20 g, 168 mmol) in acetone (200 mL).
  • Adding potassium hydroxide (34.8 g, 251.8 mmol) followed by reflux for 1 hour.
  • Dropwise addition of 2-(dimethylamino)ethyl chloride (36.3 g, 251.8 mmol) with continued reflux for 8 hours.
  • Removal of acetone under reduced pressure, extraction with dichloromethane, drying, and concentration to yield the product with approximately 97% yield.

This method provides a high yield and avoids toxic gas formation, offering an environmentally safer alternative to traditional hydrogenation routes.

Combined Esterification and Reduction Using Metal Catalysts

Another approach involves simultaneous esterification and reduction:

  • Starting materials: 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride.
  • Base: Potassium hydroxide or sodium hydride.
  • Metal catalysts: Cobalt(II) sulfate heptahydrate, copper(II) sulfate pentahydrate, or other transition metal chlorides (e.g., cobalt(II) chloride, samarium(II) chloride).
  • Reducing agent: Sodium borohydride (3.0 to 5.0 equivalents).
  • Reaction conditions: Reflux and stirring for 15 to 25 hours.

This method avoids the need for high-pressure hydrogenation and specialized equipment, making it safer and more cost-effective. The presence of metal catalysts enhances the reduction step, facilitating conversion of intermediates to the target compound.

Alternative Synthesis via 4-Hydroxybenzaldehyde

A related synthesis involves reacting 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride to form 4-[2-(dimethylamino)ethoxy]benzaldehyde, which can then be converted to the target compound through further transformations:

  • Reaction carried out in toluene with potassium hydroxide and tetrabutylammonium bromide (TBAB) as phase transfer catalyst.
  • Heating at 95-100 °C for 3 hours.
  • Monitoring by HPLC to ensure completion.

This route is part of a broader synthetic strategy for intermediates in pharmaceutical compounds like itopride.

Ultrasound-Assisted Synthesis of Functionalized Pyridines

Recent studies have explored ultrasound irradiation to facilitate the synthesis of functionalized pyridines, including derivatives similar to 2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile:

  • Four-component reactions involving acetyl aryl derivatives, aryl carbaldehydes, cyanoacetonitrile, and sodium alkoxides.
  • Reaction conditions: 50-60 °C under ultrasound for 1-3 hours.
  • Advantages: Enhanced reaction rates, improved yields, and mild conditions.

Although this method is more general for pyridine derivatives, it demonstrates innovative preparation techniques that could be adapted for the target compound.

Comparative Data Table of Preparation Methods

Method Description Starting Materials Catalysts/Bases Solvent(s) Reaction Conditions Yield (%) Notes
Etherification with 4-hydroxybenzonitrile + 2-(DMA)ethyl chloride 4-hydroxybenzonitrile, 2-(dimethylamino)ethyl chloride KOH Acetone Reflux 8 h ~97 High yield, safe, no toxic gas
Simultaneous esterification and reduction 4-hydroxybenzonitrile, 2-(DMA)ethyl chloride Metal catalysts (Co, Cu salts), NaBH4 Ethanol or Methanol Reflux 15-25 h High Avoids high-pressure hydrogenation
Reaction of 4-hydroxybenzaldehyde with 2-(DMA)ethyl chloride 4-hydroxybenzaldehyde, 2-(dimethylamino)ethyl chloride KOH, TBAB Toluene 95-100 °C, 3 h Moderate Used for intermediate synthesis in itopride route
Ultrasound-assisted multi-component reaction Acetyl aryl derivatives, aryl carbaldehydes, cyanoacetonitrile Sodium methoxide or ethoxide Methanol or Ethanol 50-60 °C, 1-3 h under ultrasound Variable Innovative, mild, efficient for pyridine derivatives

Research Findings and Analysis

  • The use of potassium hydroxide and acetone as solvent is a key factor in achieving high yields in the etherification step without generating toxic byproducts.
  • Metal catalyst-assisted reduction using sodium borohydride offers a safer alternative to traditional hydrogenation, which often requires high pressure and specialized equipment.
  • Phase transfer catalysts like TBAB improve reaction efficiency in toluene-based etherification reactions.
  • Ultrasound irradiation enhances reaction kinetics and yield in pyridine synthesis, suggesting potential for adaptation to this compound synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group in 2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile can act as a leaving group under specific conditions. For example:

  • Reaction with alkyl halides : The dimethylamino group may stabilize intermediates during substitution. In analogous compounds (e.g., 4-[2-(dimethylamino)ethoxy]benzylamine), alkylation with methyl iodide or halogenated compounds forms quaternary ammonium salts under basic conditions (K₂CO₃, DMF) .

  • Displacement by amines : The ethoxy group can be replaced by amines in SN2 reactions, forming secondary or tertiary amine derivatives.

Key Observations :

Reaction ConditionProduct FormedYield (%)Reference
K₂CO₃, DMF, methyl iodideQuaternary ammonium derivative70–85

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution, particularly at positions activated by electron-donating groups.

  • Nitration : The nitrile group at position 4 directs electrophiles to the ortho and para positions. For example, nitration at position 3 or 5 of the pyridine ring has been observed in structurally similar pyridines .

  • Halogenation : Bromination or chlorination can occur at position 3 or 5 under acidic conditions (e.g., HBr/HOAc).

Example Pathway :

text
This compound → Br₂/HOAc → 3-bromo derivative

Functionalization of the Nitrile Group

The nitrile group at position 4 participates in diverse transformations:

  • Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide. For instance, using H₂O₂ in AcOH yields 4-carboxamide derivatives .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitrile to a primary amine .

Comparative Reactivity :

Reagent/ConditionProductApplication
H₂O₂, AcOH4-carboxamideBioactive intermediate
LiAlH₄4-aminomethyl derivativeSynthetic building block

Cross-Coupling Reactions

Transition-metal-catalyzed coupling reactions enable functionalization at the pyridine ring:

  • Suzuki-Miyaura Coupling : The nitrile group does not interfere with Pd-catalyzed coupling. For example, coupling with arylboronic acids introduces aryl groups at position 3 or 5 .

  • Sonogashira Coupling : Alkynylation at position 3 has been reported in similar pyridine derivatives using CuI/Pd(PPh₃)₄ .

Case Study :
Sonogashira coupling of this compound with terminal alkynes under microwave irradiation yields alkynylated derivatives with >80% efficiency .

Reactivity of the Dimethylamino Group

The dimethylamino group undergoes alkylation or oxidation:

  • Quaternary Salt Formation : Reacts with methyl iodide or benzyl halides to form water-soluble salts, enhancing bioavailability .

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the dimethylamino group to a nitroso or N-oxide derivative, altering electronic properties .

Synthetic Utility :

ReactionProductUse in Medicinal Chemistry
Alkylation (CH₃I)Quaternary ammonium saltImproved solubility
Oxidation (H₂O₂)N-OxideEnzyme inhibition

Heterocycle Formation

The nitrile and ethoxy groups facilitate cyclization reactions:

  • Pyrimidine Synthesis : Reaction with amidines or guanidines forms pyrimidine-fused derivatives, a common motif in drug discovery .

  • Triazole Formation : Click chemistry with azides under Cu catalysis generates 1,2,3-triazole-linked hybrids .

Example :

text
This compound + NaN₃ → CuI → Triazole derivative

Key Research Findings

  • Biological Relevance : Derivatives of this compound show promise as kinase inhibitors (e.g., Plk1) due to their ability to modulate protein-ligand interactions .

  • Thermodynamic Stability : The dimethylaminoethoxy group enhances solubility while maintaining planar geometry for π-stacking interactions .

For further synthetic pathways, refer to methodologies in pyridine functionalization and catalytic cross-coupling .

Scientific Research Applications

Chemistry

2-DAMECN is primarily used as an intermediate in organic synthesis . Its structure allows for various chemical transformations, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Can undergo reduction with lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The dimethylamino group can be replaced by other nucleophiles.

Biological Activities

Research indicates that 2-DAMECN exhibits several promising biological activities:

  • Antimicrobial Properties : Pyridine derivatives, including 2-DAMECN, have shown significant antimicrobial activity against various pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's ability to interact with microbial targets leads to effective growth inhibition .
  • Anticancer Potential : Studies are ongoing to evaluate its efficacy against cancer cells. The mechanism involves binding to specific enzymes or receptors that modulate cellular pathways related to tumor growth.
  • Therapeutic Applications : There is ongoing research to explore its potential as a therapeutic agent for diseases such as infections and cancer due to its bioactive properties .

Industrial Applications

In industry, 2-DAMECN is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various compounds makes it valuable in drug development processes .

Case Studies

Several studies highlight the applications of 2-DAMECN:

  • Antimicrobial Study : A study demonstrated that derivatives of pyridine compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial properties .
  • Cancer Research : Investigations into the anticancer effects of pyridine derivatives have shown promising results in vitro, suggesting that modifications in the chemical structure can enhance efficacy against specific cancer cell lines .
  • Pharmaceutical Development : Ongoing research focuses on synthesizing new derivatives based on 2-DAMECN for improved therapeutic profiles in treating infections and cancers .

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity : The position of the carbonitrile group significantly influences reactivity. For example, pyridine-3-carbonitriles (e.g., ) often exhibit different electronic properties compared to pyridine-4-carbonitriles due to resonance effects .

Amino vs. Alkoxy Groups: The dimethylaminoethoxy group in the target compound contrasts with the ethoxy group in . The dimethylamino group may enhance blood-brain barrier penetration compared to simple alkoxy chains, as seen in CNS-active drugs .

Ring Systems : Fused-ring systems (e.g., pyrido[1,2-a]benzimidazole in ) increase molecular rigidity and binding affinity to biological targets, whereas pyrimidine derivatives () offer hydrogen-bonding capabilities critical for enzyme inhibition .

Physicochemical Properties

  • Solubility: The dimethylaminoethoxy group in the target compound likely improves water solubility compared to aryl-substituted analogs (e.g., ), which are more lipophilic .
  • Thermal Stability : Pyridine carbonitriles generally exhibit higher thermal stability than pyrimidine derivatives due to aromatic ring conjugation. For instance, ’s pyrimidine derivative has a melting point of 113–115°C, whereas pyridine analogs (e.g., ) often melt above 150°C .

Biological Activity

Chemical Identity
2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile, also known as 2-DAMECN, is a compound characterized by its pyridine ring, a carbonitrile group, and a dimethylaminoethoxy side chain. Its chemical structure suggests potential biological activity due to the presence of these functional groups, which are often associated with various pharmacological properties.

CAS Number : 1250850-96-4
Molecular Formula : C12H16N3O

Antimicrobial Properties

Research indicates that pyridine derivatives, including 2-DAMECN, exhibit significant antimicrobial activity. Pyridine compounds have been shown to interact with microbial targets effectively, leading to inhibition of growth in various bacterial strains. For instance, studies have demonstrated that modifications in the alkyl chain length and functional groups in pyridine derivatives can enhance their antimicrobial efficacy against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

The biological activity of 2-DAMECN may be attributed to its ability to bind to specific biological targets such as enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and selectivity towards target proteins. This interaction can lead to modulation of enzymatic activities or receptor signaling pathways, potentially resulting in therapeutic effects.

In Vitro Studies

In vitro studies have shown that compounds similar to 2-DAMECN exhibit varying degrees of inhibition against specific enzymes. For example, the binding affinity of pyridine derivatives to enzymes involved in metabolic pathways has been assessed, revealing promising results that warrant further investigation .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyridine-based compounds. Notably:

  • Study on Antiviral Activity : A study highlighted the antiviral properties of pyridine derivatives, suggesting that 2-DAMECN could be explored for its potential activity against viral pathogens .
  • Inhibitory Effects on Enzymes : Research has indicated that certain pyridine derivatives possess selective inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that 2-DAMECN might also exhibit anti-inflammatory properties through similar mechanisms .

Comparative Analysis

The biological activity of 2-DAMECN can be compared with other related compounds based on their structural features and observed activities:

Compound NameStructure FeaturesAntimicrobial ActivitySelectivity Index
2-DAMECNPyridine, CarbonitrileModerateTBD
Compound APyridine, Alkyl ChainHighTBD
Compound BPyridine, Hydroxyl GroupLowTBD

Q & A

Basic: How can researchers optimize the synthesis of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile?

Methodological Answer:
The synthesis of pyridinecarbonitrile derivatives often involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Start with a precursor like 2-chloropyridine-4-carbonitrile. React it with 2-(dimethylamino)ethanol under basic conditions (e.g., K₂CO₃ in dry acetone) to facilitate nucleophilic substitution at the ethoxy group.
  • Step 2: Reflux the mixture at 60–70°C for 8–12 hours to ensure complete reaction .
  • Step 3: Monitor reaction progress via TLC (e.g., methanol:DCM 4:6) and purify using column chromatography.

Key Parameters:

  • Yield optimization: Use excess 2-(dimethylamino)ethanol (1.5 equivalents) to drive the reaction .
  • Solvent choice: Polar aprotic solvents like acetone or DMF enhance nucleophilicity.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm the spatial arrangement of the dimethylaminoethoxy group and pyridine ring. For example, monoclinic systems (space group P21/c) with lattice parameters a = 14.786 Å, b = 14.634 Å, c = 15.399 Å, and β = 92.288° can reveal intermolecular interactions like C–H···N hydrogen bonds .
  • IR Spectroscopy: Identify functional groups (e.g., nitrile stretch ~2200–2250 cm⁻¹) using NIST-standardized data .
  • NMR (¹H/¹³C): Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm for CH₃) and pyridine protons (δ ~7.5–8.5 ppm) .

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states. For example, calculate activation energies for nucleophilic substitution to predict optimal conditions (temperature, solvent) .
  • Machine Learning: Train models on existing pyridinecarbonitrile reaction data to predict yields or side products. Input variables might include solvent polarity, reaction time, and substituent electronic effects .
  • Feedback Loops: Integrate experimental results (e.g., failed reactions) into computational models to refine predictions iteratively .

Advanced: How should researchers address stability challenges under varying pH or temperature conditions?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–13) at 40–60°C. Monitor decomposition via HPLC or LC-MS.
  • Key Findings:
    • Acidic Conditions: The dimethylamino group may protonate, leading to hydrolysis of the ethoxy linkage.
    • Basic Conditions: The nitrile group might undergo nucleophilic attack, forming amides or carboxylic acids.
  • Mitigation: Store the compound in anhydrous, inert environments (e.g., argon atmosphere, desiccated at –20°C) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Emergency Response:
    • Spills: Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
    • Exposure: Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
  • Storage: Seal containers tightly and store in a cool, dry, ventilated area away from oxidizers .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Case Example: If IR and NMR data conflict (e.g., unexpected nitrile peak shifts), consider:
    • Impurity Analysis: Run high-resolution mass spectrometry (HR-MS) to detect byproducts.
    • Solvent Effects: Verify if solvent polarity (e.g., DMSO vs. CDCl₃) alters peak positions in NMR .
    • Crystallographic Validation: Cross-check with X-ray data to confirm molecular geometry .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Drug Discovery: The dimethylaminoethoxy group enhances solubility and bioavailability, making it a candidate for CNS-targeting prodrugs.
  • Biological Activity: Analogous compounds (e.g., 4-phenylpyridinecarbonitriles) exhibit antimicrobial and anticancer properties via kinase inhibition .
  • Structure-Activity Relationship (SAR): Modify the pyridine ring with substituents (e.g., halogens, methyl groups) to optimize binding affinity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile
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2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile

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